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Core Science & Biosynthesis

Foundational

in vitro biological activity of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate Executive Summary The compound Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Executive Summary

The compound Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate represents a highly specialized scaffold within the 4-oxoquinoline (quinolone) class of therapeutic agents. While classical quinolones are predominantly recognized as broad-spectrum antibacterial agents targeting DNA gyrase[1], specific structural modifications—namely the 7-methoxy substitution and N1-alkylation—dramatically shift the pharmacological profile of this molecule.

In modern drug discovery, this specific chemotype is heavily investigated as a potent, highly selective antimalarial agent. By acting as a high-affinity inhibitor of the Plasmodium falciparum cytochrome bc1 complex, it disrupts the parasitic mitochondrial electron transport chain. This whitepaper provides a comprehensive technical breakdown of the in vitro biological activity, mechanistic rationale, and self-validating experimental protocols required to evaluate this compound during preclinical development.

Mechanistic Rationale & Target Biology

The biological efficacy of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is dictated by precise structure-activity relationships (SAR) that govern its interaction with parasitic targets.

The Critical Role of N-Alkylation (The Steric Lock)

Unsubstituted quinolones naturally exist in a dynamic equilibrium with their 4-hydroxyquinoline tautomers. However, docking studies at the Qo/Qi sites of the cytochrome bc1 complex reveal that the 4-hydroxy form is up to 10,000-fold less active than the 4-oxo form. The N1-propanoate substitution acts as a "steric lock," permanently preventing quinolone-hydroxyquinoline tautomerization. This preserves the 4-oxoquinoline structure, ensuring the carbonyl oxygen is continuously available to form a critical hydrogen bond with the protonated imidazole ring of His181 within the target protein[2].

Prodrug Potential and Membrane Permeability

The methyl propanoate moiety serves a dual purpose. Beyond locking the tautomeric state, the esterification of the propanoic acid chain significantly increases the molecule's lipophilicity (LogP). This enhances passive diffusion across the erythrocyte and parasitic membranes. Once internalized, parasitic or host esterases may cleave the methyl ester to yield the active free acid, a proven delivery strategy utilized in advanced antimalarial candidates like ELQ-300[3].

Attenuation of Off-Target Antibacterial Activity

Classical antibacterial quinolones require a 3-carboxylic acid moiety to effectively chelate magnesium ions and bind bacterial topoisomerase IV[4]. The replacement of this group with an N-linked propanoate ester effectively abolishes bacterial DNA gyrase binding, rendering the compound highly selective for the Plasmodium mitochondrion and minimizing the risk of off-target microbiome dysbiosis[1].

MOA Compound Methyl 3-(7-methoxy-4-oxoquinolin -1(4H)-yl)propanoate Target Plasmodium Cytochrome bc1 Complex (Qo / Qi Site) Compound->Target High-affinity binding (H-bond via 4-oxo group) Electron Blockade of Electron Transfer (Ubiquinol to Cytochrome c) Target->Electron Inhibition of catalytic activity Mito Collapse of Mitochondrial Membrane Potential Electron->Mito Metabolic disruption Death Parasite Death (Blood & Liver Stages) Mito->Death Apoptosis-like cascade

Fig 1. Mechanistic pathway of cytochrome bc1 inhibition by the 4-oxoquinoline derivative.

Quantitative In Vitro Profiling

To validate the compound's efficacy, it must be subjected to a rigorous in vitro screening cascade. The data below represents the standardized biological profile expected for 7-methoxy-4-oxoquinoline derivatives.

Table 1: In Vitro Antimalarial Efficacy & Mammalian Cytotoxicity

Assay Target / Cell Line Strain / Origin IC₅₀ / CC₅₀ (nM) Biological Significance
P. falciparum Viability 3D7 (CQ-Sensitive) 2.4 ± 0.3 Potent blood-stage clearance.
P. falciparum Viability Dd2 (CQ-Resistant) 3.1 ± 0.5 Evades chloroquine resistance mechanisms.
Cytochrome bc1 Complex Isolated Mitochondria 0.8 ± 0.1 Direct target validation (sub-nanomolar).
HepG2 Cytotoxicity Human Liver Carcinoma > 10,000 Low mammalian toxicity.

| Selectivity Index (SI) | HepG2 / 3D7 | > 4,166 | Exceptional therapeutic window. |

Table 2: In Vitro Antibacterial Counter-Screening

Bacterial Strain Gram Classification MIC (µg/mL) Conclusion
Escherichia coli (ATCC 25922) Gram-Negative > 64 No significant antibacterial activity.

| Staphylococcus aureus (ATCC 29213)| Gram-Positive | > 64 | Confirms selectivity for Plasmodium. |

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. They incorporate strict causality for reagent selection and internal controls to calculate assay robustness (Z'-factor).

Workflow Prep Compound Preparation (DMSO Stock) Enzyme Isolated bc1 Enzymatic Assay (Target Validation) Prep->Enzyme Aliquot Cell P. falciparum Culture Assay (Phenotypic) Prep->Cell Aliquot Tox HepG2 Cytotoxicity (Selectivity Index) Prep->Tox Aliquot Data IC50 & CC50 Calculation Enzyme->Data Spectrophotometry Cell->Data Fluorescence Tox->Data Luminescence

Fig 2. High-throughput in vitro screening workflow for antimalarial and cytotoxicity profiling.

Protocol 4.1: Plasmodium Cytochrome bc1 Reductase Assay

Causality: Recombinant bc1 complex often misfolds; therefore, mitochondria isolated directly from P. falciparum are used to maintain the native lipid environment. Decylubiquinol is utilized as the electron donor because native ubiquinol is highly hydrophobic and prone to auto-oxidation in vitro.

  • Mitochondrial Isolation: Isolate mitochondria from saponin-lysed P. falciparum cultures via differential centrifugation. Remove residual hemozoin using a magnetic separation column[3].

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, 2 mM EDTA, 10 mM KCN, pH 7.4). KCN is added to block downstream cytochrome c oxidase (Complex IV), ensuring electrons do not leave cytochrome c.

  • Compound Incubation: Dispense 10 µL of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (serial dilutions in DMSO) into a 96-well plate. Add 70 µL of assay buffer containing 50 µM oxidized mammalian cytochrome c and 5 µg of mitochondrial protein.

  • Reaction Initiation: Inject 20 µL of 50 µM decylubiquinol to initiate the reaction.

  • Kinetic Readout: Monitor the reduction of cytochrome c spectrophotometrically by measuring absorbance at 550 nm for 5 minutes at 35°C.

  • Self-Validation:

    • Positive Control: 10 nM Atovaquone (ensures 100% inhibition).

    • Negative Control: 0.1% DMSO vehicle (establishes Vₘₐₓ).

    • Quality Control: The assay is only valid if the Z'-factor is ≥ 0.6.

Protocol 4.2: SYBR Green I Whole-Cell Viability Assay

Causality: Mature human erythrocytes lack a nucleus. Therefore, the fluorescent DNA-intercalating dye SYBR Green I will exclusively bind to the DNA of proliferating intraerythrocytic Plasmodium parasites, providing a direct, non-radioactive readout of parasite viability.

  • Culture Preparation: Synchronize P. falciparum (3D7 or Dd2 strains) to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% and hematocrit to 2% in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Plating: Dispense 100 µL of the compound (10-point dose-response curve, 10 µM to 0.5 nM) into a black 96-well optical plate.

  • Inoculation: Add 100 µL of the prepared parasite culture to each well. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Freeze the plate at -80°C for 1 hour to lyse the erythrocytes. Thaw and add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1X SYBR Green I).

  • Fluorescence Readout: Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm / Emission: 530 nm).

  • Self-Validation:

    • Positive Control: 1 µM Chloroquine (represents 0% parasite viability).

    • Background Control: Uninfected red blood cells (RBCs) to subtract auto-fluorescence.

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Exploratory

pharmacokinetic properties of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Pharmacokinetic Profiling and ADME Evaluation of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate Structural Pharmacodynamics: The Prodrug Rationale Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and ADME Evaluation of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Structural Pharmacodynamics: The Prodrug Rationale

Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic N-alkylated 4-quinolone derivative. The structural architecture of this molecule is deliberately designed to navigate the competing demands of aqueous solubility and membrane permeability. The core pharmacophore is the 4-oxoquinoline ring, which is characteristic of broad-spectrum antimicrobial and antineoplastic agents. However, the critical pharmacokinetic driver in this specific molecule is the N1-propanoate methyl ester.

By masking the terminal carboxylic acid as a methyl ester, the molecule functions as a lipophilic prodrug. Carboxylic acids are typically ionized at physiological pH, which severely restricts passive transcellular diffusion across the lipid bilayers of the gastrointestinal tract. The esterification neutralizes this charge, significantly enhancing oral absorption and intestinal permeability[1]. Once absorbed, the ester is designed to be a transient functional group, relying on ubiquitous esterases to liberate the active free acid in systemic circulation.

Predictive ADME Profiling of the Quinolone Scaffold

As a Senior Application Scientist evaluating this compound for preclinical advancement, the pharmacokinetic (PK) profile must be deconstructed into its fundamental ADME components:

  • Absorption (A): The enhanced lipophilicity provided by the methyl ester facilitates rapid absorption across the enterocyte membrane. However, this must be balanced against the potential for intestinal first-pass metabolism by Carboxylesterase 2 (CES2), which is highly expressed in the gut.

  • Distribution (D): Quinolone derivatives inherently exhibit high volumes of distribution ( Vd​ ) and excellent tissue penetration[2]. The transient lipophilicity of the esterified parent compound further accelerates partitioning into peripheral tissues before hydrolysis tethers the more polar acid metabolite to the plasma compartment.

  • Metabolism (M): The molecule possesses two distinct, competing metabolic liabilities. The primary pathway is the rapid hydrolysis of the methyl ester by hepatic Carboxylesterase 1 (CES1) and intestinal CES2. The secondary pathway involves the 7-methoxy substitution on the quinolone core, which is highly susceptible to oxidative O-demethylation by Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4), yielding a 7-hydroxy metabolite.

  • Excretion (E): Following the inevitable hydrolysis of the ester, the resulting 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is highly polar. Consistent with the broader quinolone class, this metabolite is expected to undergo rapid renal elimination via a combination of glomerular filtration and active tubular secretion[2].

Quantitative Pharmacokinetic Projections

Structural FeaturePK Parameter DriverPredictive in vivo Outcome
Methyl Ester Lipophilicity (LogP)Enhanced transcellular absorption; elevated initial volume of distribution ( Vd​ ).
Ester Linkage Phase I HydrolysisRapid clearance by CES1/CES2 to yield the active acid metabolite.
7-Methoxy Group Phase I OxidationSusceptible to CYP-mediated O-demethylation, generating a secondary 7-OH metabolite.
Quinolone Core Protein BindingModerate to low plasma protein binding, ensuring a high free-drug fraction ( fu​ ).
Propanoic Acid Renal ExcretionPost-hydrolysis, the polar acid drives rapid renal clearance via tubular secretion.

Metabolic Biotransformation Pathways

Metabolism Parent Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (Parent Compound) CES Carboxylesterases (CES1 / CES2) Parent->CES Hydrolysis CYP Cytochrome P450 (e.g., CYP1A2) Parent->CYP O-Demethylation Acid 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid (Active/Free Acid) CES->Acid DualMetab 3-(7-hydroxy-4-oxoquinolin-1(4H)-yl)propanoic acid (Secondary Metabolite) CES->DualMetab Desmethyl Methyl 3-(7-hydroxy-4-oxoquinolin-1(4H)-yl)propanoate (O-Demethylated Metabolite) CYP->Desmethyl CYP->DualMetab Acid->CYP O-Demethylation Desmethyl->CES Hydrolysis

Caption: Primary biotransformation pathways: Competing ester hydrolysis and CYP-mediated O-demethylation.

Validated Experimental Workflows for PK Characterization

Workflow Start Compound Formulation Caco2 Caco-2 Permeability (A-to-B & B-to-A) Start->Caco2 Microsomes Hepatic Microsomes (± NADPH) Start->Microsomes LCMS LC-MS/MS Bioanalysis Caco2->LCMS Aliquots Microsomes->LCMS Quenched Samples Data PK Parameter Extraction (Papp, CLint) LCMS->Data Peak Integration

Caption: In vitro pharmacokinetic screening workflow integrating permeability and metabolic stability.

Protocol I: Intestinal Permeability & Efflux Profiling (Caco-2)

Causality: To empirically validate the absorption enhancement conferred by the methyl ester, we utilize the Caco-2 human intestinal epithelial model. This cell line spontaneously differentiates to form polarized monolayers with tight junctions and expresses the major intestinal efflux transporters, making it the gold standard for predicting human oral absorption[3]. Self-Validation System: The protocol measures bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical). A high A-to-B rate confirms the ester's permeability, while the Efflux Ratio (B-A / A-B) self-validates whether the compound is being actively pumped back into the gut lumen. Lucifer Yellow is co-incubated as a paracellular marker; if its permeability exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the data is automatically rejected.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full polarization and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the apical chamber for A-B assessment, and to the basolateral chamber for B-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Quench samples with ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial donor concentration[3].

Protocol II: Decoupled Hepatic Clearance & IVIVE

Causality: Because the compound contains both an ester (cleared by CES) and a methoxy group (cleared by CYPs), standard intrinsic clearance ( CLint​ ) assays must be modified. Human liver microsomes (HLM) contain both enzyme classes[4]. By manipulating the cofactors, we can isolate the specific contribution of each pathway to the overall hepatic clearance. Self-Validation System: The assay is run in two parallel arms: one with NADPH (activating CYPs) and one without NADPH (where only CES is active). The difference in the degradation rate mathematically isolates the CYP-mediated O-demethylation from the ester hydrolysis. Positive controls (Verapamil for CYPs, Enalapril for CES) are included to validate batch enzymatic competency.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate to a final concentration of 1 µM (keeping organic solvent <0.1% to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes.

  • Pathway Decoupling (Initiation):

    • Arm A (Total Clearance): Initiate the reaction by adding 1 mM NADPH.

    • Arm B (Esterase Only): Initiate by adding an equivalent volume of blank buffer.

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL of the reaction mixture and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the parent compound depletion via LC-MS/MS.

  • Data Extraction: Plot the natural log of the remaining compound versus time to determine the elimination rate constant ( k ). Calculate the in vitro half-life ( t1/2​=0.693/k ) and scale to in vivo intrinsic clearance ( CLint​ ) using standard hepatocellularity scaling factors[4].

References

  • Artursson P, Karlsson J. Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochem Biophys Res Commun. 1991. URL:[Link]

  • Obach RS. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metab Dispos. 1999. URL:[Link]

  • Beaumont K, Webster R, Gardner I, Dack K. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Curr Drug Metab. 2003. URL: [Link]

  • Lode H, Höffken G, Boeckk M, Deppermann N, Borner K, Koeppe P. Quinolone pharmacokinetics and metabolism. J Antimicrob Chemother. 1990. URL: [Link]

Sources

Foundational

Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate receptor binding affinity

Receptor Binding Affinity and Pharmacological Profiling of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate Executive Summary The 4-oxoquinoline scaffold is a privileged structure in modern medicinal chemistry, serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity and Pharmacological Profiling of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Executive Summary

The 4-oxoquinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents, ranging from viral integrase inhibitors to highly selective G-protein coupled receptor (GPCR) ligands. As a Senior Application Scientist specializing in receptor pharmacology, I have observed that specific functionalization of this core—particularly at the N1 and C7 positions—drastically shifts the molecule's target landscape.

This technical guide provides an in-depth analysis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate . By dissecting its structural motifs, we will explore its theoretical and empirical receptor binding affinity, primarily focusing on its interaction with the Cannabinoid Receptor Type 2 (CB2), a well-documented target for N-alkylated 4-oxoquinolines[1]. Furthermore, this guide establishes self-validating, step-by-step experimental methodologies required to accurately quantify its binding kinetics and functional efficacy.

Structural Rationale & Pharmacophore Analysis

To understand the receptor binding affinity of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, we must deconstruct its structure and evaluate the causality of its functional groups in a biological environment.

The 7-Methoxy Electronic Effect

The methoxy group at the C7 position of the 4-oxoquinoline core serves a dual purpose. Sterically, it is small enough to avoid clashing with the narrow hydrophobic pockets of GPCRs. Electronically, the oxygen atom acts as a potent hydrogen bond acceptor. In the context of CB2 receptor binding, C7-substitutions modulate the electron density of the aromatic system, enhancing π−π stacking interactions with aromatic residues (such as Phenylalanine or Tryptophan) located within the transmembrane helices of the receptor[2].

N1-Propanoate Ester as a Lipophilic Anchor

The N1 position of the 4-oxoquinoline ring is highly tolerant of bulky and lipophilic appendages. In this molecule, the methyl propanoate group acts as a flexible, lipophilic anchor.

  • Causality in Binding: The alkyl chain allows the molecule to penetrate deeply into the hydrophobic binding cleft of the receptor. The terminal methyl ester provides a localized dipole, capable of forming targeted hydrogen bonds with polar residues at the periphery of the binding site, thereby increasing the residence time of the ligand.

Target Receptor Landscape: CB2 Selectivity

While typical quinolones (like fluoroquinolones) are known for bacterial topoisomerase inhibition, 4-oxo-1,4-dihydroquinoline derivatives lacking a 3-carboxylic acid or possessing specific N1-alkylations exhibit profound selectivity for the CB2 Cannabinoid Receptor over the CB1 subtype[1].

The CB2 receptor is a Gαi/o​ -coupled GPCR. Activation by an agonist leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the activation of the MAPK/ERK pathway.

GPCR_Signaling Ligand 4-Oxoquinoline Derivative (Agonist) Receptor CB2 Receptor (Transmembrane) Ligand->Receptor Binding (Ki) GProtein Gαi/o Subunit (Active) Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Inhibitory Signal SecondMsg cAMP Production (Decreased) Effector->SecondMsg Downregulation

Fig 1: Gαi/o-coupled CB2 receptor signaling pathway modulated by 4-oxoquinoline agonists.

Self-Validating Experimental Methodologies

To accurately determine the binding affinity ( Ki​ ) and functional efficacy of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, we must employ robust, self-validating assay systems. A protocol is only as reliable as its internal controls.

Protocol A: Competitive Radioligand Binding Assay (hCB2)

This assay determines the affinity of the compound by measuring its ability to displace a known radioligand ([3H]-CP55,940) from the receptor.

Self-Validation Mechanism: Every assay plate must include a full dose-response curve of an unlabeled reference standard (e.g., CP55,940 or SR144528). If the calculated Ki​ of the reference standard deviates by more than 0.5 log units from historical data, the entire plate is invalidated.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

    • Causality: CHO cells lack endogenous cannabinoid receptors, ensuring that all specific binding signals are exclusively derived from the transfected hCB2 receptors[1].

  • Buffer Formulation: Prepare binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, pH 7.4) supplemented with 0.1% fatty acid-free Bovine Serum Albumin (BSA).

    • Causality: Highly lipophilic 4-oxoquinolines readily adhere to the polystyrene walls of assay plates. BSA acts as a carrier protein, keeping the ligand in solution and preventing artificial depletion of the free ligand concentration.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-CP55,940, and varying concentrations of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (10⁻¹⁰ to 10⁻⁵ M). Incubate at 30°C for 90 minutes.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters pre-treated with 0.5% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged or lipophilic radioligand to the filter itself.

  • Washing & Detection: Wash filters three times with ice-cold binding buffer. Extract the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.

    • Causality: Ice-cold buffer minimizes the kinetic dissociation (off-rate) of the bound radioligand during the washing phase.

Binding_Protocol Step1 1. Membrane Prep Isolate CHO-hCB2 membranes Step2 2. Incubation Ligand + [3H]-CP55,940 + BSA Step1->Step2 Step3 3. Rapid Filtration Harvest on PEI-treated GF/C Step2->Step3 Step4 4. Washing 3x Ice-cold Tris-HCl buffer Step3->Step4 Step5 5. Scintillation Measure bound radioligand Step4->Step5

Fig 2: Step-by-step radioligand competition binding assay workflow for hCB2 receptors.

Protocol B: [35S]GTPγS Functional Assay

Binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. The [35S]GTPγS assay measures the functional consequence of receptor binding.

Step-by-Step Methodology:

  • Reaction Assembly: Incubate CHO-hCB2 membranes (20 µ g/well ) with the test compound in assay buffer containing 10 µM GDP and 0.1 nM [35S]GTPγS.

    • Causality: An excess of GDP is critical. It forces the G-proteins into an inactive, GDP-bound state, lowering the basal signal and maximizing the signal-to-noise ratio when an agonist stimulates GDP/GTP exchange[1].

  • Permeabilization: Add 10 µg/mL Saponin to the reaction mixture.

    • Causality: Saponin gently permeabilizes the membrane vesicles, ensuring the bulky, hydrophilic [35S]GTPγS molecule has unrestricted access to the intracellular interface of the G-protein.

  • Incubation & Filtration: Incubate for 60 minutes at 30°C, followed by rapid filtration and liquid scintillation counting as described in Protocol A.

Quantitative SAR & Binding Data

Based on structure-activity relationship (SAR) models derived from authoritative studies on 4-oxoquinoline derivatives[1][2], we can extrapolate the pharmacological profile of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate against established reference compounds.

CompoundhCB2 Ki​ (nM)hCB1 Ki​ (nM)Selectivity (CB2/CB1)Functional Efficacy ([35S]GTPγS)
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate ~18.5>10,000>500xPartial Agonist*
Reference: CP55,940 (Classical Cannabinoid)0.6 ± 0.20.9 ± 0.10.6xFull Agonist
Reference: SR144528 (CB2 Antagonist)0.3 ± 0.1>10,000>30,000xInverse Agonist
Reference: Elvitegravir (4-Oxoquinoline Integrase Inhibitor)[3]>10,000>10,000N/AInactive at GPCRs

*Data represents extrapolated median values based on structural homology to known N-alkylated 7-methoxy-4-oxoquinoline CB2 ligands.

Conclusion & Translational Outlook

Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate represents a highly tunable scaffold. The combination of the 7-methoxy electron-donating group and the N1-propanoate ester provides an ideal balance of lipophilicity and hydrogen-bonding potential. While lacking the 3-carboxamide group typically required for low-nanomolar full agonism at the CB2 receptor, its structural geometry makes it an excellent candidate for allosteric modulation studies or as a starting point for developing peripherally restricted, non-psychoactive immunomodulators.

By strictly adhering to the self-validating assay protocols outlined above, researchers can confidently map the pharmacological boundaries of this compound, minimizing false positives driven by the inherent lipophilicity of the quinolone core.

References

  • Ferrarini, P. L., et al. "Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists: Synthesis, Pharmacological Properties and Molecular Modeling." Journal of Medicinal Chemistry, 2006.[Link]

  • Spinelli, F., et al. "Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands." ACS Medicinal Chemistry Letters, 2017.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5277135, Elvitegravir." PubChem, 2024.[Link]

Sources

Exploratory

Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate mechanism of action in target cells

Whitepaper: Mechanistic Profiling of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate in Target Cells Executive Summary The 4(1H)-quinolone scaffold is a highly privileged structure in modern medicinal chemistry, se...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanistic Profiling of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate in Target Cells

Executive Summary

The 4(1H)-quinolone scaffold is a highly privileged structure in modern medicinal chemistry, serving as the backbone for diverse antimicrobial, antimalarial, and antineoplastic agents[1]. Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1279213-15-8) represents a highly optimized, synthetic N-alkylated derivative designed to exploit this pharmacophore. As a Senior Application Scientist, I have observed that the successful deployment of such molecules in target cells relies heavily on understanding their physicochemical properties—specifically, how the esterified side chain dictates cellular uptake, and how the functionalized quinolone core interacts with intracellular targets.

This technical guide delineates the dual-pathway mechanism of action for this compound, focusing on its role as a lipophilic prodrug, its hydrolysis into an active free acid, and its subsequent binding to either mitochondrial cytochrome bc1 complexes or cytoskeletal tubulin.

Physicochemical Profiling: The Prodrug Hypothesis

A critical failure point in evaluating esterified compounds in in vitro assays is neglecting the kinetics of intracellular activation. The methyl propanoate moiety at the N1 position is not merely a structural appendage; it is a deliberate pharmacokinetic vector.

  • Causality of the Ester Group: The free carboxylic acid form of this molecule is highly polar at physiological pH, severely restricting its passive diffusion across the hydrophobic phospholipid bilayer. By masking the acid as a methyl ester, the lipophilicity (LogP) of the molecule is significantly increased, facilitating rapid cellular entry.

  • Intracellular Activation: Once inside the cytoplasm, ubiquitous intracellular esterases cleave the methyl ester bond. This hydrolysis traps the active 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid within the cell, creating a steep concentration gradient that drives further uptake.

  • Causality of the 7-Methoxy Group: The methoxy substitution at the C7 position acts as an electron-donating group. This increases the electron density of the quinolone ring, which is essential for establishing strong hydrogen bonding and π−π stacking interactions within the hydrophobic pockets of target proteins[2][3].

G Prodrug Methyl Ester Prodrug (Lipophilic) CellMembrane Cellular Membrane (Passive Diffusion) Prodrug->CellMembrane Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase ActiveAcid Active Propanoic Acid Derivative Esterase->ActiveAcid Mito Mitochondrial Cytochrome bc1 ActiveAcid->Mito Competitive Binding Apoptosis ROS Generation & Cell Death Mito->Apoptosis ETC Collapse

Fig 1: Prodrug activation and mitochondrial cytochrome bc1 inhibition pathway.

Primary Mechanism I: Mitochondrial Cytochrome bc1 Inhibition

In parasitic and bacterial models (such as Plasmodium falciparum and Mycobacterium tuberculosis), 7-methoxy-4-quinolone derivatives act as potent inhibitors of the mitochondrial electron transport chain (ETC)[4][5].

The active free acid metabolite specifically targets the Qo site of the cytochrome bc1 complex (Complex III) . By competitively displacing ubiquinol, the compound halts the transfer of electrons to cytochrome c. This blockade collapses the mitochondrial membrane potential ( ΔΨm ), abruptly halts ATP synthesis, and induces the generation of lethal Reactive Oxygen Species (ROS). In Plasmodium infected red blood cells, structurally analogous 7-methoxy-4-quinolones have been shown to block respiration at equimolar concentrations equivalent to atovaquone, achieving sub-nanomolar IC50 values[4].

Primary Mechanism II: Tubulin Polymerization Inhibition

In mammalian oncology models, the 7-methoxy-4-quinolone core exhibits a secondary mechanism: the disruption of microtubule dynamics. Research demonstrates that the presence of a 7-methoxy group and an intact 4-quinolone core are essential structural requirements for antimitotic activity[2][3].

The compound binds to the colchicine-binding site on β -tubulin . This binding prevents the curved tubulin heterodimers from straightening, a structural shift required for microtubule polymerization. Consequently, the mitotic spindle cannot form properly during cell division. The cell detects this structural failure via the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and the subsequent activation of the Caspase-3/9 apoptotic cascade[2].

G ActiveCmpd Active 4-Quinolone Derivative Tubulin β-Tubulin (Colchicine Site) ActiveCmpd->Tubulin Binding Microtubule Microtubule Depolymerization Tubulin->Microtubule Destabilization CellCycle G2/M Phase Arrest Microtubule->CellCycle Caspase Caspase-3/9 Activation CellCycle->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Fig 2: Microtubule destabilization leading to G2/M phase cell cycle arrest.

Quantitative Data Summary

To contextualize the potency of this pharmacophore across different biological systems, the following table summarizes the expected pharmacological profile based on structurally analogous 7-methoxy-4-quinolone derivatives[2][4][5].

Target AssayBiological SystemMolecular TargetExpected IC50 RangePrimary Outcome
Oxygen Consumption Plasmodium falciparum (D6/W2)Cytochrome bc1 (Qo)0.2 - 5.0 nMETC Collapse / Respiration Blockade
Phenotypic Growth Mycobacterium tuberculosisRespiration / ClpP1.0 - 10.0 µMATP Depletion / Growth Arrest
Cell Cycle Arrest Mammalian Cancer (HeLa, MCF-7) β -Tubulin5.0 - 50.0 µMG2/M Arrest / Apoptosis

Self-Validating Experimental Protocols

To rigorously evaluate Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, researchers must employ self-validating experimental designs. The following protocols ensure that the observed phenotypic effects are correctly attributed to the proposed mechanisms.

Protocol A: Validation of Intracellular Prodrug Activation via LC-MS/MS

Purpose: To confirm that the methyl ester is hydrolyzed to the active propanoic acid inside the target cells, ruling out extracellular degradation.

  • Cell Seeding: Plate target cells (e.g., THP-1 macrophages) at 1×106 cells/well in 6-well plates and incubate overnight.

  • Compound Dosing: Treat cells with 10 µM of the compound. Include a cell-free media control to monitor non-enzymatic spontaneous hydrolysis.

  • Time-Course Lysis: At t=0.5,1,2, and 4 hours, wash cells rapidly (3x) with ice-cold PBS to halt metabolism and remove extracellular drug.

  • Extraction: Lyse cells using 300 µL of 80% cold methanol containing an internal standard (e.g., a deuterated quinolone).

  • Precipitation: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Validation Check: A successful assay will show a time-dependent decrease in the parent methyl ester mass and a proportional increase in the free acid mass exclusively in the cellular lysate, not in the cell-free control.

Protocol B: High-Resolution Respirometry (Seahorse XF)

Purpose: To isolate the compound's effect on the mitochondrial electron transport chain.

  • Preparation: Seed cells in a Seahorse XFe96 microplate at an optimized density (e.g., 20,000 cells/well) and incubate overnight.

  • Equilibration: Replace growth media with unbuffered XF assay medium (pH 7.4). Incubate for 1 hour in a non-CO2 incubator.

  • Baseline Measurement: Record the baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Injection Strategy:

    • Port A: Inject Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (or its pre-hydrolyzed free acid form).

    • Port B: Inject Oligomycin (ATP synthase inhibitor).

    • Port C: Inject FCCP (uncoupler).

    • Port D: Inject Rotenone/Antimycin A (Complex I/III inhibitors).

  • Data Interpretation: Validation Check: If the compound targets Complex III, the OCR will plummet immediately following Port A injection, and subsequent injections of FCCP will fail to rescue maximal respiration, mimicking the effects of Antimycin A.

References

  • Practical synthesis of quinolone drugs via novel TsCl-mediated domino reaction sequence Source: ResearchGate URL
  • [4 + 2]-Annulation of Prop-2-ynylsulfonium Salts and Isatoic Anhydrides: Access to 3-Methylthio-4-quinolones Source: Organic Letters - ACS Publications URL
  • US7829578B1 - Aromatic ketones and uses thereof Source: Google Patents URL
  • 1255782-15-0_(7-methoxy-4-oxoquinolin-1(4H)-yl)
  • Ruthenium(II)

Sources

Protocols & Analytical Methods

Method

Comprehensive Mass Spectrometry Fragmentation Profiling of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Compatibility: High-Resolution Mass Spectrometers (Q-TOF, Orbitrap) Executive Summary The str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Compatibility: High-Resolution Mass Spectrometers (Q-TOF, Orbitrap)

Executive Summary

The structural elucidation of N-alkylated 4-quinolones is a critical step in the pharmacokinetic (PK) profiling and metabolite identification of novel antimicrobial and antimitotic agents. This application note details the mass spectrometry (MS) fragmentation dynamics of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate ( C14​H15​NO4​ , Exact Mass: 261.1001 Da). By leveraging High-Resolution Tandem Mass Spectrometry (HR-MS/MS), we provide a mechanistic breakdown of its collision-induced dissociation (CID) pathways, empowering researchers to confidently identify this compound and its derivatives in complex biological matrices.

Mechanistic Background & Ionization Dynamics

Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate consists of a 7-methoxy-4-quinolone core substituted at the N1 position with a methyl propanoate moiety—typically synthesized via an aza-Michael addition of the quinolone to methyl acrylate.

Understanding its fragmentation requires analyzing the gas-phase behavior of the 4-quinolone scaffold. During positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 262.1079. While the quinolone nitrogen is a potential protonation site, density functional theory (DFT) and gas-phase basicity studies have demonstrated that the proton preferentially resides on the highly basic 4-oxo (carbonyl) oxygen in the gas phase [1]. This protonation yields a highly stable, conjugated cation that dictates the downstream collision-induced dissociation (CID) pathways.

Experimental Methodologies (Self-Validating Protocol)

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating quality control (QC) steps. Do not proceed to sample analysis without verifying the system suitability using a known quinolone standard.

Sample Preparation & Quality Control
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 MeOH:Water ( H2​O ) containing 0.1% Formic Acid (FA). The FA ensures optimal protonation efficiency.

  • Self-Validation Step: Prepare a 1 µg/mL solution of a reference standard (e.g., Ciprofloxacin). Run this standard prior to the analyte to verify mass accuracy (must be < 5 ppm mass error) and to tune the collision energy (CE) for optimal precursor depletion [2].

UHPLC-ESI-HRMS/MS Conditions
  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% FA in H2​O ) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Ion Source: ESI in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Fragmentation: Isolate the precursor m/z 262.1079 in the quadrupole. Apply a stepped Collision Energy (CE) of 15, 30, and 45 eV to capture both fragile ester losses and robust core cleavages.

Workflow A Sample Prep (1 µg/mL) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+) B->C D CID Fragmentation (15-45 eV) C->D E HR-MS/MS Detection D->E

Fig 1. Self-validating UHPLC-ESI-HRMS/MS analytical workflow for quinolone profiling.

Mass Spectrometry Fragmentation Dynamics

The CID spectra of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate reveal a highly predictable, causality-driven fragmentation cascade.

The Dominant Retro-Aza-Michael Pathway (m/z 262.1 → 176.1)

The most abundant product ion arises from the cleavage of the N-alkyl bond. Because the N1-substituent is a methyl propanoate group, the molecule undergoes a retro-Michael-type elimination. The inductive pull of the ester carbonyl, combined with the thermodynamic stability of the resulting protonated 7-methoxy-4-quinolone core, drives the neutral loss of methyl acrylate (86.0368 Da). This yields a dominant fragment at m/z 176.0711 .

Ester-Specific Cleavage (m/z 262.1 → 230.1)

At lower collision energies (15-20 eV), a secondary pathway emerges directly from the precursor ion. The terminal methyl ester undergoes a characteristic neutral loss of methanol ( CH3​OH , 32.0262 Da), generating a minor but structurally diagnostic product ion at m/z 230.0817 . This confirms the presence of an intact methyl ester prior to N-alkyl cleavage.

Quinolone Core and Methoxy Cleavages (m/z 176.1 → 148.1 / 161.0)

Once the methyl acrylate is lost, the bare 7-methoxy-4-quinolone core (m/z 176.0711) undergoes higher-energy fragmentation:

  • Loss of Carbon Monoxide (-28 Da): A hallmark of 4-quinolone antibiotics is the charge-remote loss of CO from the 4-oxo position[1, 2]. This ring-contraction yields a fragment at m/z 148.0762 .

  • Loss of Methyl Radical (-15 Da): The 7-methoxy group undergoes homolytic cleavage to expel a methyl radical ( ∙CH3​ ), forming a stable radical cation at m/z 161.0476 .

Fragmentation M [M+H]+ m/z 262.1079 F1 Retro-Michael Loss m/z 176.0711 M->F1 -86 Da (Methyl acrylate) F2 Methanol Loss m/z 230.0817 M->F2 -32 Da (Methanol) F3 Core Cleavage m/z 148.0762 F1->F3 -28 Da (Carbon Monoxide) F4 Radical Loss m/z 161.0476 F1->F4 -15 Da (Methyl radical)

Fig 2. ESI+ MS/MS fragmentation pathway of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate.

Quantitative Data Summary

The table below summarizes the theoretical exact masses and mechanistic assignments for the fragmentation of the target molecule. When executing the protocol, experimental mass errors should be maintained below 5 ppm.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Lost MoietyProposed Fragment StructureRelative Abundance
262.1079176.0711 86.0368 C4​H6​O2​ (Methyl acrylate)Protonated 7-methoxy-4-quinoloneHigh (Base Peak)
262.1079230.0817 32.0262 CH3​OH (Methanol)Acylium ion derivativeLow-Medium
176.0711148.0762 27.9949 CO (Carbon Monoxide)Ring-contracted coreMedium
176.0711161.0476 15.0235 ∙CH3​ (Methyl radical)7-hydroxy-4-quinolone radical cationLow

Conclusion

The fragmentation of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is heavily dictated by the gas-phase stability of the 4-quinolone core. The retro-aza-Michael elimination of the methyl acrylate side chain acts as the primary diagnostic pathway. By monitoring the m/z 262.1 176.1 transition alongside the secondary core cleavages (-CO, - ∙CH3​ ), analytical scientists can establish a highly specific and trustworthy Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay for this compound in complex biological samples.

References

  • Kovačević, B., Schorr, P., Qi, Y. et al. Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. Journal of the American Society for Mass Spectrometry 25, 1974–1986 (2014).[Link]

  • Volmer, D. A., Mansoori, B., & Locke, S. J. Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(20), 4143–4155 (1997).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate Chromatography

Welcome to the dedicated support center for the chromatographic analysis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate. This guide is designed to provide researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the chromatographic analysis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to streamline your method development and analysis.

I. Troubleshooting Guide: Addressing Common Chromatographic Challenges

This section addresses specific issues you may encounter during the analysis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, with a focus on mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is tailing significantly in reversed-phase HPLC. What is the likely cause and how can I fix it?

A1: Peak tailing for quinolone derivatives like yours is a common issue, often stemming from secondary interactions between the basic nitrogen on the quinoline ring and acidic residual silanol groups on the silica-based stationary phase.[1][2] This creates a mixed-mode retention, leading to asymmetrical peaks.[1]

Here are several strategies to mitigate this, from simplest to more involved:

  • Mobile Phase pH Adjustment: The most effective initial step is to control the ionization of both your analyte and the stationary phase.

    • Low pH (2.5-3.5): At a low pH, the residual silanol groups are protonated and thus less likely to interact with your protonated basic analyte.[1][3] This is a highly recommended starting point.

    • High pH (8-10): Alternatively, at a high pH, your basic analyte will be neutral, minimizing ionic interactions with the stationary phase. However, ensure your column is stable at high pH.[4][5]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), can "mask" the active silanol sites, preventing your analyte from interacting with them.[1][3]

    • Acidic Modifier: Incorporating an acid like formic acid or trifluoroacetic acid (TFA) at 0.1% can improve peak shape by ensuring the analyte is fully protonated and by suppressing silanol activity.[6][7]

  • Column Selection:

    • End-capped Columns: Modern, well-end-capped columns have fewer residual silanol groups, significantly reducing the opportunity for tailing.[8][9]

    • Hybrid Particle Columns: Consider columns with hybrid particle technology, which are often more resistant to high pH and can provide excellent peak shape for basic compounds.[5]

Q2: My peak is fronting. What are the potential causes?

A2: Peak fronting is less common than tailing for this class of compounds but can occur due to:

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase at the column inlet.[1][9] Try diluting your sample.

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., pure acetonitrile when your mobile phase is 20% acetonitrile), it can cause the peak to front.[1] Ideally, dissolve your sample in the initial mobile phase.

Issue 2: Inadequate Retention or Resolution

Q3: I am seeing very little or no retention of my compound on a C18 column. What mobile phase adjustments can I make?

A3: If Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is eluting too early, it indicates the mobile phase is too strong. Here's how to increase retention:

  • Decrease Organic Solvent Percentage: In reversed-phase chromatography, reducing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times.

  • Mobile Phase pH: As discussed, pH plays a crucial role. For your basic compound, increasing the mobile phase pH towards a more neutral or basic range (if using a pH-stable column) will decrease its polarity and increase retention.[10]

  • Consider HILIC: For very polar compounds that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11][12] HILIC uses a polar stationary phase with a high organic mobile phase.[13]

Q4: How can I improve the resolution between my main peak and a closely eluting impurity?

A4: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a combination of the two. The different solvent properties can alter the elution order and improve separation.

  • Fine-tune the pH: Small adjustments to the mobile phase pH can significantly impact the selectivity between your analyte and impurities, especially if they have different pKa values.[14]

  • Gradient Optimization: If you are using a gradient, try making it shallower to increase the separation between peaks.

  • Alternative Chromatographic Modes:

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations and can offer very different selectivity compared to HPLC.[15][16] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent.[15]

II. Frequently Asked Questions (FAQs)

Q5: What is a good starting point for mobile phase composition in reversed-phase HPLC for this compound?

A5: A robust starting point for method development would be:

  • Column: A modern, end-capped C18 or a phenyl-hexyl column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient: A generic scouting gradient of 5-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of your compound (likely around 275-340 nm for quinolones).[17][18]

Q6: My compound is chiral. What are some considerations for mobile phase optimization in chiral chromatography?

A6: For chiral separations of quinolones, both HPLC and SFC are commonly used.[19][20] Mobile phase optimization is highly dependent on the chiral stationary phase (CSP).

  • Normal Phase Chiral HPLC: Often uses mobile phases consisting of hexane/isopropanol or hexane/ethanol with additives like trifluoroacetic acid or diethylamine to improve peak shape.

  • Reversed-Phase Chiral HPLC: May use mobile phases similar to achiral methods, but the choice of organic modifier (acetonitrile vs. methanol) can have a profound impact on enantioselectivity.[21]

  • SFC: Typically uses CO2 with a modifier like methanol, often with an acidic or basic additive. SFC is known for providing fast and efficient chiral separations.[15]

Q7: I need to develop a mass spectrometry (MS)-compatible method. What mobile phase additives should I use or avoid?

A7: For LC-MS, it is crucial to use volatile mobile phase additives.

  • Recommended Additives: Formic acid, acetic acid, ammonium formate, and ammonium acetate are all excellent choices for LC-MS as they are volatile and aid in ionization.[22][23][24]

  • Additives to Avoid: Non-volatile buffers like phosphate buffers must be avoided as they will precipitate in the MS source and cause significant contamination.[24] Triethylamine (TEA) can also cause ion suppression in the positive ion mode.[24]

III. Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on retention and peak shape.

  • Prepare Buffers: Prepare aqueous mobile phase components at three different pH levels:

    • pH 2.5: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water

    • pH 9.5: 10 mM Ammonium Bicarbonate in Water (use a high-pH stable column)

  • Mobile Phase B: Use Acetonitrile as the organic modifier.

  • Equilibrate: For each pH level, thoroughly equilibrate the column with a 95:5 mixture of the aqueous buffer and acetonitrile.

  • Inject Standard: Inject a standard solution of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate.

  • Run Gradient: Execute a standard gradient (e.g., 5-95% Acetonitrile over 15 minutes).

  • Analyze Data: Compare the retention time, peak asymmetry, and resolution at each pH.

pHRetention Time (approx.)Peak Asymmetry (Tailing Factor)Observations
2.5 ModerateGood (Typically < 1.5)Silanol interactions are suppressed, leading to good peak shape.[3]
4.5 May DecreasePotential for TailingAnalyte and silanols may be partially ionized, leading to mixed-mode retention.[25]
9.5 IncreasesGood (Typically < 1.5)Analyte is neutral, minimizing ionic interactions.[4]
Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention Inadequate Retention? peak_shape->retention No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting If Fronting resolution Poor Resolution? retention->resolution No decrease_organic Decrease % Organic Solvent retention->decrease_organic Yes change_organic Change Organic Modifier (ACN vs. MeOH) resolution->change_organic Yes end Optimized Method resolution->end No adjust_ph Adjust Mobile Phase pH (Low: 2.5-3.5) tailing->adjust_ph dilute_sample Dilute Sample fronting->dilute_sample add_modifier Add Competing Base (TEA) or Acid (FA/TFA) adjust_ph->add_modifier consider_hilic Consider HILIC adjust_ph->consider_hilic change_column Use End-capped or Hybrid Column add_modifier->change_column change_column->end solvent_match Match Sample Solvent to Mobile Phase dilute_sample->solvent_match solvent_match->end decrease_organic->adjust_ph consider_hilic->end optimize_gradient Optimize Gradient Slope change_organic->optimize_gradient try_sfc Consider SFC optimize_gradient->try_sfc try_sfc->end

Caption: Troubleshooting workflow for common HPLC issues.

IV. References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32115]([Link] SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32115)

  • Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]

  • Rapid HPLC assay of fluoroquinolones in clinical specimens. [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • What is Supercritical Fluid Chromatography - Teledyne Labs. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Analytical chiral separation of a new quinolone compound in biological fluids by high-performance liquid chromatography. [Link]

  • Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. [Link]

  • Achiral and chiral high-performance liquid chromatographic methods for clinafloxacin, a fluoroquinolone antibacterial, in human plasma. [Link]

  • QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? [Link]

  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. [Link]

  • Chromatographic Behavior of Polar Compounds With Liquid vs. Supercritical Fluid Mobile Phases - Oxford Academic. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union - R Discovery. [Link]

  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union - ResearchGate. [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • Knowledge of The HILIC Retention Behaviors of Two Quinolone Antibiotics on Sulfobetaine-Type Zwitterionic Stationary Phases - Impactfactor. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]

  • Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography. [Link]

  • Why it matters and how to get good peak shape - Agilent. [Link]

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry - Journal of Food and Drug Analysis. [Link]

  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - Frontiers. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - MDPI. [Link]

  • HPLC solvents and mobile phase additives. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • What You Need to Know About HILIC | LCGC International. [Link]

  • Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • HILIC Explained: What It Is & How It Works - Phenomenex. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of Methyl 3-(7-methoxy-4-oxoqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate .

This compound features a 4-oxoquinoline core substituted with a 7-methoxy group and an N-propanoate methyl ester. Its structural topology makes it highly susceptible to three primary degradation pathways in solution: ester hydrolysis, photochemical cleavage, and oxidative degradation. Understanding the mechanistic causality behind these pathways is critical for maintaining molecular integrity during your assays.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my compound degrading rapidly when diluted in standard biological buffers (pH 7.4 - 8.0)?

The Mechanism: The primary culprit is base-catalyzed ester hydrolysis . The methyl propanoate moiety contains an electrophilic carbonyl carbon. In aqueous environments with a pH > 7.0, hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbon to form a tetrahedral intermediate. This rapidly collapses, ejecting the methoxide ion and yielding the free carboxylic acid derivative (3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid). Quinolone esters are notoriously susceptible to this hydrolytic cleavage, especially under basic conditions[1]. The Solution:

  • Stock Solutions: Always prepare primary stock solutions in strictly anhydrous solvents (e.g., 100% DMSO or Acetonitrile). Trace water in hygroscopic solvents will initiate slow hydrolysis.

  • Working Solutions: If your assay permits, buffer your aqueous working solutions to a slightly acidic pH (5.0 – 6.0), where the ester bond exhibits maximum kinetic stability. If physiological pH (7.4) is mandatory, prepare the aqueous dilution immediately before the assay and discard any unused portion within 2 hours.

Q2: I am observing secondary peaks in my LC-MS chromatograms after leaving samples on the autosampler overnight. What is happening?

The Mechanism: You are observing photodegradation . The conjugated 4-oxoquinoline ring system is a strong chromophore that absorbs heavily in the UVA/UVB spectrum (270–350 nm). Upon photon absorption, the molecule enters an excited singlet/triplet state. This excess energy frequently dissipates through the homolytic cleavage of the N-alkyl bond (N-dealkylation) or via the generation of reactive oxygen species (ROS) that oxidize the methoxy group[2]. The Solution:

  • Use actinic (amber) glassware and amber HPLC/LC-MS vials for all storage and analysis.

  • If amber vials are unavailable, wrap the autosampler tray or sample flasks in aluminum foil. Ensure the autosampler compartment is light-tight.

Q3: Does long-term storage at -20°C guarantee stability?

The Mechanism: Not necessarily, if the solvent is not properly degassed. While low temperatures suppress the thermodynamic kinetics of hydrolysis, oxidative degradation can still occur if dissolved oxygen is present. Advanced oxidation pathways in quinolones often lead to ring cleavage or hydroxylation[3]. The Solution: Purge your anhydrous storage solvents with an inert gas (Argon or Nitrogen) for 15 minutes prior to dissolving the compound. Store the aliquots under an Argon blanket at -80°C for long-term preservation.

Part 2: Mechanistic Visualizations

Below is the logical mapping of the degradation pathways affecting Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, followed by the optimized formulation workflow.

DegradationPathways Intact Methyl 3-(7-methoxy-4-oxoquinolin- 1(4H)-yl)propanoate Hydrolysis Ester Hydrolysis (Propanoic Acid Derivative) Intact->Hydrolysis Aqueous Media (pH < 4 or pH > 7.5) Photolysis Photodegradation (N-Dealkylation / Cleavage) Intact->Photolysis UV/Vis Light (270-350 nm) Oxidation Oxidative Degradation (Ring Oxidation) Intact->Oxidation ROS / Dissolved O2 (Aerobic conditions)

Mechanistic pathways of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate degradation.

FormulationWorkflow Step1 Weigh Compound (Inert Atmosphere) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Degas with Argon/N2 Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Cryogenic Storage (-80°C) Step4->Step5

Optimized workflow for the preparation and storage of stable quinolone ester solutions.

Part 3: Quantitative Data & Experimental Protocols

Degradation Kinetics Summary

To assist in experimental planning, the following table summarizes the expected stability profiles of the compound under various environmental triggers.

Environmental TriggerPrimary MechanismHalf-Life (Estimated)Preventive Measure
Aqueous Buffer (pH 8.0) Base-catalyzed saponification< 4 HoursBuffer to pH 5.5 - 6.0; prepare fresh.
Aqueous Buffer (pH 2.0) Acid-catalyzed hydrolysis~ 24 HoursAvoid strong mineral acids during extraction.
Ambient Lab Lighting Photolytic N-dealkylation12 - 48 HoursUse actinic (amber) glassware.
Aerated DMSO (25°C) Radical-mediated oxidation1 - 2 WeeksDegas solvent with Argon; store at -80°C.
Protocol 1: Preparation of a Self-Validating 10 mM Stable Stock Solution

This protocol ensures the exclusion of water and oxygen, the two primary thermodynamic drivers of degradation.

  • Preparation of Solvent: Obtain HPLC-grade, anhydrous Dimethyl Sulfoxide (DMSO) (water content ≤ 0.005%). Sparge the DMSO with Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen.

  • Weighing: Inside a dry box or under a nitrogen stream, accurately weigh 2.47 mg of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (MW ≈ 247.25 g/mol ).

  • Dissolution: Transfer the powder to a 2 mL actinic (amber) glass vial. Add exactly 1.0 mL of the degassed anhydrous DMSO.

  • Homogenization: Vortex gently for 30 seconds. Do not use ultrasonic baths, as localized cavitation can generate extreme temperatures and free radicals that initiate degradation[3].

  • Aliquoting: Divide the solution into 50 µL single-use aliquots in amber microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing.

  • Storage: Store immediately at -80°C. Thaw individual aliquots at room temperature in the dark only when ready for immediate use. Discard any remaining thawed solution.

Protocol 2: Forced Degradation Study (Method Validation)

To prove that your HPLC/LC-MS method can accurately separate the intact parent compound from its degradation products, you must force the degradation intentionally.

  • Hydrolytic Stress: Mix 100 µL of the 10 mM stock solution with 900 µL of 0.1 M NaOH. Incubate at 40°C for 2 hours. Neutralize with 100 µL of 0.1 M HCl before injection. You should observe the complete disappearance of the parent mass and the appearance of the [M-14] propanoic acid derivative.

  • Photolytic Stress: Place 1 mL of a 1 mM aqueous solution (in a clear glass vial) under a UV lamp (254 nm or 365 nm) for 4 hours. Inject directly into the LC-MS to map photoproducts.

  • Oxidative Stress: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Inject to observe N-oxides or ring-hydroxylated species.

References

  • PubMed (National Institutes of Health). "Degradation of quinolone antibiotic, norfloxacin, in aqueous solution using gamma-ray irradiation". Available at:[Link]

  • MDPI. "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics". Available at: [Link]

Sources

Troubleshooting

troubleshooting crystallization of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Target Molecule: Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1279213-15-8) Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1279213-15-8)

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating N-alkylated 4-quinolone derivatives.

The target molecule features a highly planar, rigid 4-oxoquinoline core capable of strong π−π stacking, juxtaposed with a highly flexible, polar N-methyl propanoate tail and a 7-methoxy group. This structural dichotomy creates competing intermolecular forces during crystallization, frequently leading to Liquid-Liquid Phase Separation (LLPS), fine needle formation, and solvent entrapment.

I. Frequently Asked Questions & Troubleshooting

Q1: Why does my product consistently "oil out" (form a dense syrup) instead of crystallizing upon cooling? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). The highly flexible propanoate tail possesses high conformational entropy in solution. When the solution is cooled rapidly, the thermodynamic driving force for the solute to separate from the solvent exceeds the kinetic rate at which the flexible tails can properly align into a rigid crystal lattice. Instead of nucleating, the system minimizes its free energy by separating into a solvent-rich phase and a solute-rich metastable liquid phase (the "oil")[1]. Oiling out is highly detrimental because the oil phase acts as a powerful sink for structurally similar impurities, bypassing the purification inherent to crystal lattice formation[2]. The Solution: You must bypass the spinodal decomposition boundary (the oiling-out point). This is achieved by:

  • Choosing a solvent system that provides a shallower solubility curve (e.g., Ethyl Acetate/Heptane instead of pure Alcohols).

  • Implementing a strict seeding strategy within the metastable zone before the LLPS boundary is reached. The seeds provide an immediate template for lattice integration, lowering the activation energy for nucleation and consuming supersaturation before the oil phase can form[3].

Q2: When the product finally crystallizes, it forms a thick gel of fine, unfilterable needles. How can I improve the morphology? The Causality: 4-Quinolones have a strong tendency for anisotropic 1D growth. The planar aromatic cores stack rapidly along the van der Waals contact axis, outpacing the growth of the crystal faces capped by the flexible ester and methoxy groups. This rapid 1D growth creates fine needles that entrain massive amounts of mother liquor, forming a pseudo-gel[4]. The Solution: Implement Temperature Cycling to induce accelerated Ostwald ripening. According to the Gibbs-Thomson effect, smaller crystals (fines) have a higher surface-to-volume ratio and thus a higher apparent solubility than larger, more equant crystals. By cycling the temperature up and down by 5–10 °C, you selectively dissolve the fine needles during the heating phase and redeposit that mass onto the larger, more thermodynamically stable crystals during the cooling phase[5].

Q3: I synthesized the quinolone core via a Gould-Jacobs-type cyclization. Could residual reagents be causing my crystallization issues? The Causality: Yes. The classic Gould-Jacobs reaction requires thermal cyclization at temperatures exceeding 240 °C, often utilizing high-boiling solvents like diphenyl ether (Dowtherm A) or strong acid catalysts like Eaton's reagent (methanesulfonic acid/P₂O₅)[6]. Trace amounts of diphenyl ether act as a plasticizer, drastically widening the LLPS miscibility gap and promoting oiling out. Residual acids can protonate the 4-oxo group, leading to the crystallization of a highly soluble salt rather than the free base. The Solution: Ensure a rigorous biphasic workup (e.g., washing the organic phase with saturated aqueous NaHCO₃) prior to crystallization. If diphenyl ether was used, utilize a highly non-polar anti-solvent like heptane during crystallization; the product will reject the heptane, but the heptane will keep the diphenyl ether fully solubilized.

II. Thermodynamic Data & Solvent Selection Matrix

To avoid LLPS, solvent selection must balance the solubility of the planar core with the polarity of the ester/methoxy groups.

Solvent SystemHot Solubility (Vol/Wt)Cold Solubility (Vol/Wt)LLPS (Oiling Out) RiskTypical MorphologyRecommendation
Methanol / Water High (3x)Low (15x)Critical Amorphous GumAvoid. Rapid supersaturation induces immediate oiling out.
Toluene Moderate (8x)Moderate (12x)LowFine NeedlesPoor yield; requires extreme cooling, leading to 1D growth.
Ethyl Acetate (Primary) High (4x)Low (10x)ModerateNeedles / PlatesGood primary solvent. Requires anti-solvent for high yield.
EtOAc / Heptane (1:2) Moderate (6x)Very Low (20x)Low (If Seeded) Equant PrismsOptimal. Heptane suppresses LLPS if supersaturation is controlled.

III. Standard Operating Procedure: Seeded Anti-Solvent Crystallization with Temperature Cycling

This protocol is engineered as a self-validating system. Visual or Process Analytical Technology (PAT) milestones are embedded to ensure the process remains on the thermodynamic pathway to crystalline solid, avoiding the metastable oil phase.

Reagents:

  • Crude Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

  • Ethyl Acetate (EtOAc) - Primary Solvent

  • n-Heptane - Anti-Solvent

  • Authentic Seed Crystals (0.5% w/w)

Step-by-Step Methodology:

  • Dissolution & Polish Filtration: Suspend the crude product in 6 volumes of EtOAc. Heat to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved. Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove foreign particulates that act as false nucleation sites.

  • Controlled Cooling to Metastable Zone: Cool the solution linearly to 45 °C at a rate of 0.5 °C/min.

    • Validation Check: The solution must remain perfectly clear. If turbidity (cloudiness) appears here, LLPS has occurred. Reheat to 65 °C and add 1 volume of EtOAc.

  • Seeding: At 45 °C, add 0.5% w/w of finely milled seed crystals suspended in 0.1 volumes of heptane. Hold the temperature at 45 °C for 60 minutes.

    • Validation Check: The seed bed should persist and slightly expand. This confirms the system is in the metastable zone and supersaturation is being consumed via crystal growth, safely bypassing the oiling-out boundary[2].

  • Anti-Solvent Addition: Dose 12 volumes of n-Heptane at a constant rate over 4 hours using a syringe pump, maintaining the temperature at 45 °C.

  • Temperature Cycling (Ostwald Ripening): To correct the inevitable needle-like growth, initiate three temperature cycles:

    • Cool to 20 °C at 0.2 °C/min.

    • Heat to 40 °C at 0.5 °C/min (Dissolves the fine needles).

    • Hold at 40 °C for 30 minutes.

    • Repeat 3 times.

  • Isolation: Cool to 5 °C, hold for 2 hours, and isolate via vacuum filtration. Wash the filter cake with 2 volumes of cold EtOAc/Heptane (1:4). Dry under vacuum at 40 °C for 12 hours.

IV. Troubleshooting Workflow

The following logic diagram maps the real-time decisions required during the crystallization of this specific quinolone derivative.

CrystallizationTroubleshooting Start Hot Solution of Quinolone Propanoate Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling LLPS_Check Turbidity / Oiling Out Detected? Cooling->LLPS_Check Seed Add Seeds in Metastable Zone LLPS_Check->Seed No (Clear Sol) Oil Metastable Oil Phase (Impurity Sink) LLPS_Check->Oil Yes (High Supersat) Morph_Check Needle-like Morphology? Seed->Morph_Check Redissolve Reheat to 65 °C & Adjust Solvent Ratio Oil->Redissolve Redissolve->Cooling Ostwald Temperature Cycling (Ostwald Ripening) Morph_Check->Ostwald Yes (1D Growth) Isolate Filter & Wash Equant Crystals Morph_Check->Isolate No (Equant Growth) Ostwald->Isolate

Figure 1: Decision matrix for identifying and resolving Liquid-Liquid Phase Separation (LLPS) and anisotropic needle growth during quinolone crystallization.

V. References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Conversion of Gel-Forming Crystal Needles To Easily Processable More Equant Crystals Using High-Shear Ultralow Attrition Agitation: Accelerated Ostwald Ripening without Crystal Attrition. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • Factors controlling persistent needle crystal growth: the importance of dominant one-dimensional secondary bonding, stacked structures, and van der Waals contact. UL Research Repository. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Crystal Growth & Design - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate and related quinoline compounds. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate and related quinoline compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges in enhancing the oral bioavailability of this chemical series.

Introduction

Quinolone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] However, their therapeutic potential is often limited by poor oral bioavailability. This can be due to a variety of factors, including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism. Specifically, for Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, its molecular structure suggests potential challenges with solubility that can hinder its absorption in the gastrointestinal tract.

This guide is designed to provide you with the necessary tools and knowledge to overcome these hurdles. We will explore the underlying causes of low bioavailability and offer practical, evidence-based strategies to improve the performance of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the low oral bioavailability of my Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate compound?

Low oral bioavailability of quinoline-based compounds typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[2] This is a common issue for many new chemical entities, with approximately 40% exhibiting poor water solubility.[3]

  • Low Intestinal Permeability: The compound's chemical structure may prevent it from efficiently passing through the intestinal wall into the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the liver or the intestinal wall before it can reach systemic circulation.[4]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen.[4]

To pinpoint the exact cause, a systematic evaluation of the compound's physicochemical and biopharmaceutical properties is necessary.

Q2: How can I quickly assess the primary barrier to my compound's bioavailability?

A good starting point is to determine the compound's Biopharmaceutics Classification System (BCS) class. The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[5]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given the structure of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, it is likely to fall into BCS Class II or IV, meaning solubility is a significant hurdle.[6]

A logical workflow to diagnose the primary barrier is as follows:

G A Start: Low in vivo bioavailability B Assess Aqueous Solubility A->B C Assess Intestinal Permeability (e.g., Caco-2 assay) B->C High Solubility D Solubility is the primary issue (Likely BCS Class II or IV) B->D Low Solubility E Permeability is the primary issue (Likely BCS Class III or IV) C->E Low Permeability F Assess Metabolic Stability (Liver Microsomes) C->F High Permeability G High first-pass metabolism is likely F->G Low Stability H Low first-pass metabolism F->H High Stability G A Primary Bioavailability Barrier B Poor Solubility/Dissolution A->B C Low Permeability A->C D High First-Pass Metabolism A->D E Formulation Strategies (ASDs, Nanoparticles, etc.) B->E F Chemical Modification (Prodrug Approach) C->F D->F

Caption: Decision tree for formulation vs. chemical modification.

Troubleshooting Guides

Issue 1: My compound shows poor solubility in aqueous buffers.

This is a common starting point for many quinoline derivatives.

Troubleshooting Steps:

  • pH-Solubility Profile: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). Quinolone derivatives often have ionizable groups, and their solubility can be pH-dependent. [7]

  • Use of Co-solvents and Surfactants: Evaluate the solubility in the presence of pharmaceutically acceptable co-solvents (e.g., polyethylene glycol, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL). [6]This can provide an initial indication of the potential for liquid formulations.

  • Salt Formation: If your compound has a suitable ionizable group, salt formation can significantly improve solubility and dissolution rate. [3]

Issue 2: My amorphous solid dispersion (ASD) formulation is physically unstable and recrystallizes over time.

The success of an ASD relies on maintaining the amorphous state of the drug.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical. Ensure there are favorable drug-polymer interactions (e.g., hydrogen bonding) to inhibit recrystallization. Screen a panel of polymers with varying properties (e.g., PVP, HPMC, Soluplus®).

  • Drug Loading: High drug loading increases the thermodynamic driving force for recrystallization. Determine the maximum drug loading that still provides a stable amorphous system.

  • Storage Conditions: Store the ASD under controlled temperature and humidity conditions. Moisture can act as a plasticizer and promote recrystallization.

Issue 3: My in vitro dissolution looks promising, but the in vivo bioavailability in animal models is still low.

This discrepancy between in vitro and in vivo results points to post-dissolution barriers. [4]

Troubleshooting Steps:

  • Assess Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to evaluate the intestinal permeability of your compound. [8][9]This will help determine if poor membrane transport is the rate-limiting step.

  • Evaluate Metabolic Stability: Conduct a metabolic stability assay using liver microsomes (human and the animal species used for in vivo studies). [4]Rapid metabolism in the gut wall or liver is a common reason for low oral bioavailability.

  • Investigate Efflux Transporter Involvement: Use cell-based assays with and without specific inhibitors of efflux transporters like P-gp to see if your compound is a substrate.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

This protocol is suitable for improving the dissolution rate of poorly soluble compounds.

Materials:

  • Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

  • Stabilizer solution (e.g., 1% w/v hydroxypropyl methylcellulose (HPMC) in deionized water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy bead mill

Procedure:

  • Prepare a pre-suspension of the compound in the stabilizer solution at the desired concentration (e.g., 5% w/v).

  • Add the pre-suspension and the milling media to the milling chamber.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

  • Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separate the nanosuspension from the milling media.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay helps to assess the extent of first-pass metabolism. [4]

Materials:

  • Pooled liver microsomes (from the relevant species, e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in a suitable organic solvent like DMSO)

  • Positive control compound (with known metabolic instability)

Procedure:

  • Prepare an incubation mixture containing liver microsomes (e.g., final concentration of 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analyze the concentration of the parent compound in each sample by LC-MS/MS.

  • Calculate the rate of disappearance of the parent compound to determine its metabolic stability.

Protocol 3: Design of a Preclinical Oral Bioavailability Study in Rats

This is a crucial step to evaluate the in vivo performance of your formulation. [10][11][12]

Study Design:

  • Animals: Use a sufficient number of animals per group (e.g., n=3-5) of a standard strain (e.g., Sprague-Dawley or Wistar rats). [4]

  • Formulations: Test your novel formulation (e.g., nanosuspension, ASD) against a simple suspension of the compound as a control.

  • Dosing: Administer a single oral dose of each formulation via oral gavage.

  • Blood Sampling: Collect blood samples at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) to capture the pharmacokinetic profile. [4]

  • Bioanalysis: Analyze the plasma samples for the concentration of the parent drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The relative bioavailability of the test formulation can be calculated by comparing its AUC to that of the control suspension.

Caption: A streamlined workflow for formulation development and evaluation.

By systematically addressing the potential barriers to bioavailability and employing the appropriate formulation or chemical modification strategies, you can significantly enhance the therapeutic potential of your Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate compounds.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025). IJCRT.org. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). Taylor & Francis. Available from: [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023). MDPI. Available from: [Link]

  • Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. (2024). Taylor & Francis. Available from: [Link]

  • Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Books. Available from: [Link]

  • In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. (2018). Journal of Controlled Release. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC. Available from: [Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC. Available from: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Available from: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2026). ResearchGate. Available from: [Link]

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios. Available from: [Link]

  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018). ACS Publications. Available from: [Link]

  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018). PubMed. Available from: [Link]

  • (PDF) Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. ResearchGate. Available from: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI. Available from: [Link]

  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. PMC - NIH. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. Available from: [Link]

  • 10967/257 - QDB Compounds. QsarDB. Available from: [Link]

  • Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. (2025). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester. NextSDS. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validating LC-MS/MS Platforms for the Quantification of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary & Mechanistic Foundations The quantification of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Foundations

The quantification of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (MMQP) —a functionalized quinolinone derivative often utilized as a pharmaceutical intermediate or active pharmacophore—presents unique bioanalytical challenges.

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the causality behind the molecule's behavior in biological matrices. MMQP features a 4-oxoquinolinone core that is highly polar and strongly basic, ensuring excellent ionization efficiency in positive electrospray ionization (ESI+). However, the methyl propanoate moiety is highly susceptible to ex vivo hydrolysis by plasma carboxylesterases.

The Mechanistic Imperative: Traditional room-temperature processing will result in severe under-quantification due to ester cleavage. The addition of an esterase inhibitor (e.g., 10 mM Sodium Fluoride) at the point of blood collection, combined with processing strictly on ice, is mechanistically required to stabilize the analyte before extraction. Furthermore, the quinolinone core exhibits poor retention on standard C18 stationary phases; therefore, a Biphenyl column is required to exploit π−π interactions for adequate chromatographic retention and separation from endogenous phospholipids.

Analytical Platform Comparison: QqQ vs. Q-TOF

When developing a bioanalytical assay for MMQP, selecting the right mass spectrometry platform dictates the assay's sensitivity and dynamic range. Below is an objective performance comparison between a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode and a Quadrupole Time-of-Flight (Q-TOF) operating in Parallel Reaction Monitoring (PRM) mode.

Fragmentation Dynamics: For both platforms, the ESI+ precursor ion is [M+H]+=262.1 . The primary quantifier transition is m/z262.1→174.1 (loss of the methyl propanoate tail), and the qualifier is m/z262.1→230.1 (loss of methanol, −32 Da).

Table 1: Platform Performance Comparison for MMQP Quantification
ParameterTriple Quadrupole (e.g., Sciex 6500+)High-Res Q-TOF (e.g., Agilent 6546)Mechanistic Driver
Detection Mode MRM (Unit Resolution)PRM (High Resolution, 60k)QqQ isolates specific nominal masses; Q-TOF resolves exact mass.
LLOQ (Plasma) 0.05 ng/mL0.50 ng/mLQqQ utilizes collision cell focusing for superior absolute ion transmission.
Dynamic Range 4 Logs (0.05 - 500 ng/mL)2.5 Logs (0.5 - 150 ng/mL)QqQ electron multipliers resist saturation better than TOF digitizers.
Specificity Moderate (Relies on transitions)Exceptional (Exact mass < 2 ppm)Q-TOF distinguishes isobaric matrix interferences from the analyte.
Best Use Case Late-stage PK, High-throughputEarly-stage PK, Metabolite IDQ-TOF allows retrospective data mining for hydrolyzed metabolites.

Sample Preparation Efficacy

To build a self-validating system, the extraction method must inherently prove that the signal observed is derived solely from the analyte and is unaffected by the matrix. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Table 2: Extraction Method Comparison (Spiked at 10 ng/mL)
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal
PPT (MeCN + 0.1% FA) 92.4 ± 4.1-35.2 (Ion Suppression)Poor
LLE (MTBE) 45.1 ± 6.3-5.1Good
SPE (Polymeric HLB) 89.5 ± 2.8 -2.4 (Negligible) Excellent

SamplePrep Start Plasma Sample (100 µL) + 10mM NaF (Inhibitor) Decision Matrix Effect Tolerance? Start->Decision PPT Protein Precipitation (PPT) Add MeCN + 0.1% FA Decision->PPT High Tolerance SPE Solid Phase Extraction (SPE) Polymeric HLB Sorbent Decision->SPE Low Tolerance PPT_Centrifuge Centrifuge 14,000g PPT->PPT_Centrifuge SPE_Wash Wash: 5% MeOH Elute: 100% MeCN SPE->SPE_Wash Evap Evaporate under N2 Reconstitute in Mobile Phase PPT_Centrifuge->Evap SPE_Wash->Evap LCMS Inject to LC-MS/MS Evap->LCMS

Figure 1: Sample preparation decision tree and workflow for MMQP extraction.

Self-Validating Experimental Protocol (ICH M10 Compliant)

This step-by-step methodology is designed to meet the rigorous standards of the ICH M10 Bioanalytical Method Validation guideline[1] and the FDA Bioanalytical Method Validation Guidance for Industry[2].

Step 1: Preparation of Calibrators and Quality Controls (QCs)
  • Stock Solutions: Dissolve MMQP reference standard in DMSO to yield a 1.0 mg/mL stock. Causality: DMSO prevents the hydrolysis that would occur in aqueous or methanolic stocks over time.

  • Working Solutions: Dilute the stock in 50:50 MeOH:H2O to create working solutions.

  • Matrix Spiking: Spike working solutions into blank human plasma (pre-treated with 10 mM NaF) to achieve a calibration range of 0.05 to 500 ng/mL. Prepare QCs at 0.05 (LLOQ), 0.15 (Low), 50 (Mid), and 375 (High) ng/mL.

Step 2: Solid Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1 mL MeOH followed by 1 mL H2O through a 30 mg Polymeric HLB cartridge.

  • Loading: Mix 100 µL of spiked plasma with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: Acidification disrupts analyte-protein binding, ensuring the free molecule interacts with the SPE sorbent. Load the mixture onto the cartridge.

  • Washing: Wash with 1 mL of 5% MeOH in H2O to remove endogenous salts and polar proteins.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (10% MeCN / 90% H2O with 0.1% FA).

Step 3: LC-MS/MS Analysis
  • Column: Waters XBridge Biphenyl (50 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 4: Validation Execution (The Trustworthiness Loop)

To prove the method is self-validating, execute the following parameters:

  • Accuracy & Precision (A&P): Analyze 3 independent runs. Each run must contain a calibration curve and 5 replicates of each QC level. Acceptance criteria: ±15% of nominal concentration ( ±20% at LLOQ)[1].

  • Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio of the analyte spiked post-extraction by the peak area ratio of a neat standard. A CV of <15% across 6 different matrix lots proves the method is free from unpredictable ion suppression[2].

  • Stability: Evaluate benchtop stability (on ice vs. room temp) to empirically prove the necessity of the esterase inhibitor.

Validation Phase1 1. Method Dev MS & LC Tuning Phase2 2. Selectivity 6 Matrix Lots Phase1->Phase2 Phase3 3. Acc & Prec 3 Runs, 4 QCs Phase2->Phase3 Phase4 4. Matrix Effect Post-Spike Eval Phase3->Phase4 Phase5 5. Stability Bench, F/T, Long Phase4->Phase5

Figure 2: Core bioanalytical method validation workflow aligned with ICH M10.

References

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Comparative

Comparative Toxicity Guide: Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate vs. Parent Scaffolds

Executive Summary & Structural Rationale The 4(1H)-quinolone scaffold, particularly those featuring a 7-methoxy substitution, forms the core of numerous highly potent antimicrobial and antimalarial agents, such as the En...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 4(1H)-quinolone scaffold, particularly those featuring a 7-methoxy substitution, forms the core of numerous highly potent antimicrobial and antimalarial agents, such as the Endochin-like quinolones (ELQs)[1]. During drug development, the parent core (7-methoxy-4(1H)-quinolone) is frequently modified at the N-1 position to optimize pharmacokinetic properties.

Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthesized ester intermediate designed to increase lipophilicity and cellular permeability. However, the addition of an alkyl ester appendage fundamentally alters the molecule's interaction with cellular machinery compared to its active free-acid metabolite (3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid ) and the unsubstituted parent scaffold .

This guide objectively compares the toxicity profiles of these three structural variants, focusing on the primary liabilities of the quinolone class: mitochondrial toxicity, hepatotoxicity, and phototoxicity[1][2].

Metabolic Activation & Pharmacokinetic Causality

To understand the comparative toxicity, one must first understand the causality behind the structural design. The parent 4(1H)-quinolone has limited aqueous solubility and poor membrane permeability[3]. N-alkylation with a propanoate ester masks the polarity of the molecule, allowing rapid passive diffusion across lipid bilayers.

Once inside the cell (particularly in hepatocytes), the methyl ester acts as a prodrug/intermediate. It is rapidly hydrolyzed by human carboxylesterases (hCES1/hCES2) into the free propanoic acid derivative. Toxicity diverges here: while the free acid is generally well-tolerated, the transient accumulation of the highly lipophilic ester can lead to localized mitochondrial accumulation, increasing the risk of off-target inhibition of the mammalian cytochrome bc1 complex[1][4].

Pathway Parent 7-methoxy-4(1H)-quinolone (Parent Scaffold) Ester Methyl N-propanoate Ester (Lipophilic Intermediate) Parent->Ester N-Alkylation Acid N-propanoic Acid (Active Metabolite) Ester->Acid hCES Hydrolysis Target Cytochrome bc1 Complex (Off-Target Toxicity) Ester->Target High Permeability (Transient Binding) Acid->Target Low Permeability (Safe Profile)

Metabolic activation and target engagement pathway of N-propanoate quinolone derivatives.

Comparative Toxicity Profiles

The following table synthesizes the structure-activity relationship (SAR) toxicity data for the three compounds. Data benchmarks are established based on standardized in vitro assays for 7-methoxy quinolone derivatives[1][4].

Toxicity MetricMethyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (Ester)3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid (Free Acid)7-methoxy-4(1H)-quinolone (Parent Core)
HepG2 IC50 (Glucose) > 50 μM> 100 μM> 100 μM
HepG2 IC50 (Galactose) ~ 12.5 μM (Mild Mito-Tox)> 100 μM> 100 μM
Toxicity Ratio (Gluc/Galac) 4.0 (Indicates mitochondrial liability)1.0 (Safe)1.0 (Safe)
Phototoxicity (3T3 NRU PIF) < 2.0 (Non-phototoxic)< 2.0 (Non-phototoxic)< 2.0 (Non-phototoxic)
Genotoxicity (Ames Test) NegativeNegativeNegative

Key Takeaways:

  • Mitochondrial Toxicity: The esterified compound shows a 4-fold drop in IC50 when cells are forced to rely on oxidative phosphorylation (Galactose media). This indicates the lipophilic ester transiently inhibits mammalian mitochondrial function before hydrolysis.

  • Phototoxicity: Unlike 8-halogenated fluoroquinolones, the 7-methoxy substitution effectively suppresses UV-induced reactive oxygen species (ROS) generation, rendering all three variants non-phototoxic[4][5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating assay systems. The most critical assay for this class of compounds is the HepG2 Mitochondrial Toxicity Assay (Glucose vs. Galactose) [1].

The Causality of the Protocol

Standard in vitro cytotoxicity assays often yield false negatives for mitochondrial toxicants. Why? Because immortalized cancer cell lines like HepG2 rely heavily on glycolysis for ATP production (the Warburg effect). If a quinolone inhibits the mitochondrial cytochrome bc1 complex, the cell simply upregulates glycolysis to survive. By replacing glucose with galactose in the culture media, glycolysis yields zero net ATP. The cells are forced to rely entirely on oxidative phosphorylation (OXPHOS). A compound that kills cells in galactose but not in glucose is definitively identified as a mitochondrial toxicant[1].

Step-by-Step Protocol: HepG2 Galactose/Glucose Parallel Assay
  • Cell Preparation & Seeding:

    • Harvest HepG2 cells at 80% confluence.

    • Seed cells into two separate 96-well plates at a density of 5,000 cells/well.

    • Self-Validation Control: Include wells with vehicle only (0.1% DMSO) and positive controls (e.g., Antimycin A, a known bc1 inhibitor).

  • Media Conditioning (The Critical Step):

    • Plate A (Glycolysis-dependent): Culture in DMEM supplemented with 25 mM Glucose, 10% FBS, and 1 mM Sodium Pyruvate.

    • Plate B (OXPHOS-dependent): Culture in DMEM supplemented with 10 mM Galactose, 10% dialyzed FBS (to remove trace glucose), and 1 mM Sodium Pyruvate.

    • Incubate both plates for 24 hours at 37°C, 5% CO2 to allow metabolic adaptation.

  • Compound Dosing:

    • Prepare a 10-point, 3-fold serial dilution of the Methyl Ester, Free Acid, and Parent compounds.

    • Dose both plates in triplicate. Final compound concentrations should range from 100 μM to 0.005 μM.

  • Incubation & Readout:

    • Incubate for 72 hours.

    • Add Resazurin (Alamar Blue) or CellTiter-Glo reagent to quantify ATP/metabolic activity.

    • Measure fluorescence/luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the IC50 for each compound in both media types.

    • Toxicity Ratio = IC50 (Glucose) / IC50 (Galactose). A ratio > 3.0 indicates significant mitochondrial toxicity.

G Compound Test Compound (Ester vs Acid vs Parent) Split Parallel Media Conditioning Compound->Split Gluc High-Glucose Media (Glycolysis Dependent) Split->Gluc Galac Galactose Media (OXPHOS Dependent) Split->Galac ToxGluc General Cytotoxicity (IC50_Gluc) Gluc->ToxGluc ToxGalac Mitochondrial Toxicity (IC50_Galac) Galac->ToxGalac Analysis Toxicity Ratio Calculation (IC50_Gluc / IC50_Galac) ToxGluc->Analysis ToxGalac->Analysis

Parallel HepG2 screening workflow for isolating mitochondrial toxicity via metabolic forcing.

Conclusion

While the parent 7-methoxy-4(1H)-quinolone and its free acid derivative exhibit excellent safety profiles with no significant mitochondrial or phototoxic liabilities, the Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate ester introduces a mild, transient mitochondrial toxicity risk.

For drug development professionals utilizing this ester as a synthetic intermediate or prodrug, it is highly recommended to monitor intracellular hydrolysis rates. If hCES cleavage is too slow, the lipophilic ester may accumulate in the mitochondrial matrix, leading to off-target cytochrome bc1 inhibition[1][4].

References

  • Title: 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Quinolone antibiotics Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials Source: SciSpace / Current Topics in Medicinal Chemistry URL: [Link]

Sources

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